Defined Regulatory Acceptance Limit Differentiates 2-(Pyridin-3-yl)-4,5-dihydrooxazole from Other Nicorandil Impurities
2-(Pyridin-3-yl)-4,5-dihydrooxazole, designated as Nicorandil Impurity D, has a specific acceptance criterion in the British Pharmacopoeia (BP) monograph for Nicorandil Tablets. This limit is quantitatively defined and differs from other impurities, directly impacting method validation and batch release decisions [1]. The criterion for Impurity D is that the area of its corresponding peak must not be greater than the area of the principal peak in the chromatogram obtained with a reference solution (which corresponds to 1.0%). In contrast, Impurity 4 has a stricter limit of not more than 0.5%, and other unspecified secondary peaks are limited to 0.2% [2]. This specific 1.0% threshold for Impurity D provides a clear, quantifiable target for analytical method development and quality control, distinguishing it from other related substances in the Nicorandil impurity profile.
| Evidence Dimension | Regulatory Acceptance Limit |
|---|---|
| Target Compound Data | Not more than 1.0% (area relative to Nicorandil reference standard) |
| Comparator Or Baseline | Other Nicorandil impurities: Impurity 4 (not more than 0.5%); other secondary peaks (not more than 0.2%) |
| Quantified Difference | Limit is 2 times higher than that for Impurity 4 and 5 times higher than that for other secondary peaks. |
| Conditions | HPLC analysis as per British Pharmacopoeia 2025 monograph for Nicorandil Tablets [1]. |
Why This Matters
This quantitative limit is critical for analytical chemists developing or validating a stability-indicating HPLC method for Nicorandil, as it dictates the method's required sensitivity and specificity for this particular impurity.
- [1] British Pharmacopoeia. (2025). Nicorandil Tablets Monograph. Retrieved from https://nhathuocngocanh.com/bp/nicorandil-tablets/ View Source
- [2] British Pharmacopoeia. (2025). Nicorandil Tablets Monograph. Retrieved from https://nhathuocngocanh.com/bp/nicorandil-tablets/ View Source
